Computational Physicochemical Property Comparison: Target Compound vs. Methyl 3,5-dibromo-4-methylbenzoate
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 3.7) compared to its non-bromomethyl analog, methyl 3,5-dibromo-4-methylbenzoate (XLogP3-AA = 3.3), indicating greater membrane permeability potential for downstream drug candidates [1][2]. This is a class-level inference based on the structural difference.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | Methyl 3,5-dibromo-4-methylbenzoate (CAS 74896-66-5): XLogP3-AA = 3.3 |
| Quantified Difference | Δ = 0.4 units higher for the target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15). |
Why This Matters
Higher lipophilicity can be a critical factor in the design of lead compounds, influencing absorption, distribution, metabolism, and excretion (ADME) properties, which is a key consideration during intermediate procurement for medicinal chemistry programs.
- [1] PubChem. Methyl 3,5-dibromo-4-(bromomethyl)benzoate. PubChem CID 22647948. View Source
- [2] PubChem. Methyl 3,5-dibromo-4-methylbenzoate. PubChem CID 624016. View Source
